molecular formula C15H11ClFN5O B2811488 N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-49-1

N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Katalognummer B2811488
CAS-Nummer: 1396878-49-1
Molekulargewicht: 331.74
InChI-Schlüssel: ARJRIBQTPCUBFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of tetrazole-based compounds and acts as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6).

Wirkmechanismus

N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide acts as a selective inhibitor of HDAC6, which is an enzyme involved in the regulation of various cellular processes such as protein degradation, cell migration, and cytoskeleton organization. By inhibiting HDAC6, this compound promotes the accumulation of acetylated proteins, which in turn leads to the activation of various cellular pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce the accumulation of toxic protein aggregates in models of Huntington's disease and to protect dopaminergic neurons in models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is its selectivity towards HDAC6, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo studies.

Zukünftige Richtungen

1. Combination therapy: N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide could be used in combination with other drugs that target different pathways involved in neurodegeneration to achieve better therapeutic outcomes.
2. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Biomarker development: The identification of biomarkers that can predict the response to this compound treatment could help in patient selection and monitoring of treatment outcomes.
4. Formulation development: The development of more efficient formulations that improve the solubility and bioavailability of this compound could enhance its therapeutic potential.
5. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to identify potential new targets for drug development.

Synthesemethoden

The synthesis of N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with sodium azide and copper(I) bromide to produce the tetrazole ring. The final step involves the coupling of the tetrazole ring with the carboxylic acid moiety to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and has also shown neuroprotective effects in models of Parkinson's disease.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)9-18-15(23)14-19-21-22(20-14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJRIBQTPCUBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.